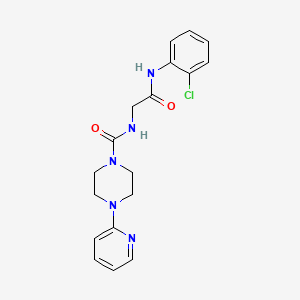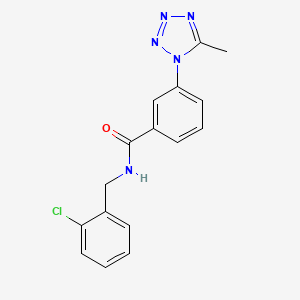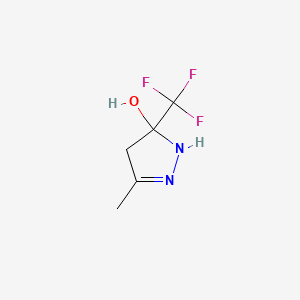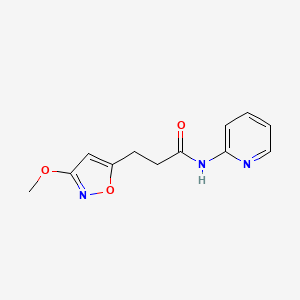
N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the pyridine ring: This step might involve the reaction of the piperazine derivative with a pyridine-containing reagent under specific conditions.
Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the carboxamide group: This step typically involves the reaction of the intermediate with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding oxide, while reduction could produce a reduced amine derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
- N-(2-(2-chlorophenyl)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
- N-(2-(2-chlorophenyl)amino)-2-oxoethyl)-4-(pyridin-3-yl)piperazine-1-carboxamide
Uniqueness
N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C18H20ClN5O2 |
|---|---|
分子量 |
373.8 g/mol |
IUPAC名 |
N-[2-(2-chloroanilino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H20ClN5O2/c19-14-5-1-2-6-15(14)22-17(25)13-21-18(26)24-11-9-23(10-12-24)16-7-3-4-8-20-16/h1-8H,9-13H2,(H,21,26)(H,22,25) |
InChIキー |
FUCPOJVSRDTFRM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15103797.png)
![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B15103803.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15103811.png)

![Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B15103819.png)


![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B15103852.png)
![N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide](/img/structure/B15103860.png)
![3-(3,4-dimethoxyphenyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]propanamide](/img/structure/B15103872.png)

![N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B15103886.png)
![N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B15103894.png)
![Tert-butyl (2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate](/img/structure/B15103901.png)
